molecular formula C22H18ClNO2S B2549164 N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide CAS No. 476307-39-8

N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide

Cat. No. B2549164
CAS RN: 476307-39-8
M. Wt: 395.9
InChI Key: NYJVDLONASAVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide" is a complex organic molecule that is related to various compounds studied for their structural and electronic properties. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, providing insights into their potential applications and behaviors.

Synthesis Analysis

The synthesis of related compounds typically involves standard organic synthesis methods. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was achieved and characterized by X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra . Similarly, N-(2-chlorophenyl)-(1-propanamide) was synthesized by a standard method and purified by repeated crystallization . These methods could potentially be adapted for the synthesis of "N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction. For example, the structure of N-(4-chlorophenyl)benzamide shows intra- and intermolecular hydrogen bonding, with the molecules linked into chains . The dihedral angles between the amide group and the benzoyl ring, as well as between the benzoyl and aniline rings, are significant for understanding the molecular conformation . These structural analyses are crucial for predicting the behavior of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their electronic and vibrational spectra. The vibrational and electronic spectra of N-aryl ring substituted benzamide compounds have been investigated, which can provide insights into their reactivity . Additionally, the electrochemical properties measured by cyclic voltammetry can offer information on the redox behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. The UV–Vis, IR, NMR, and powder XRD techniques are commonly used to determine the properties of these compounds . Nonlinear optical properties and second harmonic generation capabilities have also been reported, indicating potential applications in electro-optic materials . Theoretical calculations, such as DFT, help in understanding the electronic properties, such as energy levels and band gap energies .

Scientific Research Applications

Synthesis and Anticonvulsant Studies

A study by Idris, Ayeni, and Sallau (2011) demonstrated the synthesis of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which showed significant anticonvulsant activity in various seizure test models. These compounds were found to be more potent than the standard drug phenytoin in the maximal electroshock (MES) test, suggesting their potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).

Antipathogenic Activity of Thiourea Derivatives

Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas with significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of thiourea derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Spectrophotometric Reagents for Vanadium

Research by Majumdar and Das (1966) explored aromatic hydroxylamines, including N-benzoyl derivatives, as spectrophotometric reagents for vanadium detection. This study contributed to the analytical chemistry field by providing a method for the sensitive and selective detection of vanadium (Majumdar & Das, 1966).

Insecticidal Activities of N-Benzoyl-N'-Phenyl-N'-Sulfenylureas

Sun et al. (2009) reported the design and synthesis of N'-alkylaminothio, N'-arylaminothio derivatives of N-benzoyl-N'-phenylureas with improved insecticidal activities. These compounds showed promising larvicidal activities against oriental armyworm and mosquitoes, indicating their potential as insect-growth regulators (Sun et al., 2009).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO2S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-27-18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJVDLONASAVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-3-(phenylthio)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.